molecular formula C12H14BrNO B13160213 (1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine

Cat. No.: B13160213
M. Wt: 268.15 g/mol
InChI Key: WBYCRIBURDQFHK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom attached to the benzofuran ring and a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine typically involves the following steps:

    Bromination of Benzofuran: The starting material, benzofuran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of the Intermediate: The brominated benzofuran is then reacted with a suitable alkylating agent to introduce the methylpropan-1-amine group. This step may involve the use of reagents such as methylamine and a base like sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-2-yl-methylpropan-1-amine.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-Chloro-1-benzofuran-2-YL)-2-methylpropan-1-amine
  • (1R)-1-(5-Fluoro-1-benzofuran-2-YL)-2-methylpropan-1-amine
  • (1R)-1-(5-Iodo-1-benzofuran-2-YL)-2-methylpropan-1-amine

Uniqueness

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for various applications.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(1R)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1

InChI Key

WBYCRIBURDQFHK-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Br)N

Canonical SMILES

CC(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.